molecular formula C32H55N2O3+ B1250577 3-Desacetylvecuronium CAS No. 74041-85-3

3-Desacetylvecuronium

Cat. No. B1250577
CAS RN: 74041-85-3
M. Wt: 515.8 g/mol
InChI Key: KHTHYBVBGJQSIO-OOJCLDBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxyvecuronium is a steroid ester.

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

  • Pharmacological Properties : 3-Desacetylvecuronium, a metabolite of vecuronium, demonstrates potent neuromuscular blocking properties. Compared to vecuronium, it exhibits a smaller plasma clearance, larger steady-state distribution volume, longer terminal elimination half-life, and longer mean residence time (Caldwell et al., 1994).

Neuromuscular Blockade in Critically Ill Patients

  • Role in Prolonged Neuromuscular Blockade : High plasma concentrations of this compound have been associated with prolonged neuromuscular blockade, lasting up to several days after discontinuation of vecuronium in critically ill patients. Factors contributing to this include metabolic acidosis, elevated plasma magnesium concentrations, and renal failure (Segredo et al., 1992).

Biodisposition Studies

  • Pharmacokinetics in Animal Models : In a study with cats, this compound showed similar pharmacokinetics and pharmacodynamics in renal failure compared to control cats. However, in liver failure, there was significantly reduced plasma clearance and extended duration of action (Segredo et al., 1991).

Analytical Chemistry

  • Quantitative Analysis : Liquid chromatography-electrospray ionization mass spectrometry has been developed for the analysis of vecuronium and this compound, demonstrating the importance of accurate quantification of this metabolite in various studies (Vorce et al., 2008).

Reversal of Neuromuscular Blockade

  • Effectiveness of Sugammadex : Sugammadex has been shown to rapidly and effectively reverse 3-desacetyl-vecuronium-induced neuromuscular block (NMB) in animal studies, highlighting its potential application in clinical scenarios where prolonged blockade due to this compound is a concern (Staals et al., 2010).

Interaction with Vecuronium

  • Metabolite Interaction : Research indicates that 3-desacetyl vecuronium and its derivative interact additively with vecuronium, influencing the overall neuromuscular-blocking action of the parent compound. This insight is crucial for understanding the dynamics of drug action, especially in prolonged use scenarios (Khuenl-Brady et al., 1991).

properties

CAS RN

74041-85-3

Molecular Formula

C32H55N2O3+

Molecular Weight

515.8 g/mol

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C32H55N2O3/c1-22(35)37-30-28(34(4)17-9-6-10-18-34)20-26-24-12-11-23-19-29(36)27(33-15-7-5-8-16-33)21-32(23,3)25(24)13-14-31(26,30)2/h23-30,36H,5-21H2,1-4H3/q+1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-/m0/s1

InChI Key

KHTHYBVBGJQSIO-OOJCLDBCSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCCCC5)C)C)[N+]6(CCCCC6)C

SMILES

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCCCC5)C)C)[N+]6(CCCCC6)C

Canonical SMILES

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCCCC5)C)C)[N+]6(CCCCC6)C

synonyms

3-deacetylvecuronium
3-deacetylvecuronium bromide, (2beta,3alpha,5alpha,16beta,17beta)-isomer
3-desacetylvecuronium
3-hydroxyvecuronium
Org 7268
Org-7268

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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